4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group attached to the pyrazole via a sulfonyl linkage. Additionally, there is a piperidine ring and a morpholine-3,5-dione group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and phenyl rings would likely contribute to the compound’s aromaticity, while the piperidine and morpholine rings could potentially introduce elements of chirality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a parasitic disease, poses significant morbidity and mortality risks worldwide. Unfortunately, effective treatments remain scarce due to strain resistance and drug side effects. However, recent research has explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)benzenesulfonamides. Experimental data revealed active profiles for some derivatives against Leishmania infantum and Leishmania amazonensis. Notably, two compounds exhibited antileishmanial activity similar to pentamidine but with lower cytotoxicity .
Antipromastigote Activity
Compound 13, a derivative of this molecule, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies indicated that it fits well within the active site of LmPTR1 (a critical enzyme in Leishmania parasites), suggesting its potential as an antileishmanial agent .
Anticancer Potential
While further investigation is needed, preliminary studies hint at the compound’s anticancer properties. Researchers have explored its effects on cancer cell lines, warranting deeper investigations into its mechanisms and potential therapeutic applications .
Antimalarial Evaluation
Although not extensively studied, this compound’s structural features make it an interesting candidate for antimalarial drug development. Researchers have evaluated its activity against malaria parasites, and its potential merits further exploration .
Antibacterial and Anti-HIV Activities
Sulfonamide functionalities, present in this compound, have demonstrated antibacterial and anti-HIV properties in related molecules. While direct evidence for this specific compound is limited, it’s worth considering its potential in these areas .
Other Applications
Beyond the mentioned fields, researchers may explore additional applications, such as enzyme inhibition, protein binding, or other biological activities. As our understanding grows, new possibilities may emerge.
Mechanism of Action
Target of Action
Related compounds with a pyrazolylphenyl structure have been found to interact with tubulin .
Mode of Action
It is suggested that related compounds bind to the colchicine binding site of tubulin . This interaction can disrupt the polymerization of tubulin, a critical process for cell division and growth.
Biochemical Pathways
The compound’s interaction with tubulin can affect the microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . Disruption of these processes can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Related compounds with a sulfonamide functionality have been found to possess drug-like properties .
Result of Action
Based on the mode of action, it can be inferred that the compound may induce cell cycle arrest and apoptosis by disrupting tubulin polymerization .
Action Environment
It is known that factors such as temperature can affect the reaction rates of chemical compounds . Furthermore, the compound’s solubility in organic solvents suggests that it may be sensitive to the polarity of its environment .
Future Directions
properties
IUPAC Name |
4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHJWWJNSIZQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione |
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